molecular formula C8H6ClFO2S B12428046 C8H6ClFO2S

C8H6ClFO2S

Cat. No.: B12428046
M. Wt: 220.65 g/mol
InChI Key: CGPXKURCIDYBMB-UHFFFAOYSA-N
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Description

C₈H₆ClFO₂S, known as 2-(2-fluorophenyl)ethene-1-sulfonyl chloride, is an organosulfur compound with a molecular weight of 220.65 g/mol and the CAS registry number 1158119-34-6 . Structurally, it consists of a fluorophenyl group attached to a sulfonyl chloride via an ethene bridge. This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules. Its key properties include:

  • SMILES: C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)F
  • InChIKey: WEYVXKRBZKSRRM-AATRIKPKSA-N
  • Storage conditions: Recommended to be stored under inert gas (e.g., argon) due to its hygroscopic and reactive nature .

Properties

IUPAC Name

2-fluoro-2-phenylethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPXKURCIDYBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-3-(methylthio)benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with methylthiol under specific conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, and requires controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-chloro-4-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-3-(methylthio)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluorophenyl)ethene-1-sulfonyl chloride

  • Molecular formula : C₈H₆ClFO₂S (same as the target compound).
  • Structural difference : The fluorine substituent is in the para position (4-fluorophenyl) instead of the ortho position (2-fluorophenyl) .
  • Impact of substituent position :
    • The para isomer may exhibit higher thermal stability due to reduced steric hindrance.
    • The ortho isomer (target compound) could display enhanced electrophilicity at the sulfonyl chloride group due to electron-withdrawing effects from the adjacent fluorine .

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (C₆H₂N₃O₃Cl)

  • Molecular formula : C₆H₂N₃O₃Cl.
  • Functional similarity : Both compounds contain a chlorine atom and aromatic rings, making them reactive electrophiles.
  • Key differences :
    • The benzooxadiazole core in C₆H₂N₃O₃Cl enables fluorescence properties, unlike C₈H₆ClFO₂S.
    • C₈H₆ClFO₂S has a sulfonyl chloride group, which is more reactive in nucleophilic substitutions compared to the nitro group in C₆H₂N₃O₃Cl .

Comparison with Functionally Similar Compounds

Oxythiamine (C₁₂H₁₆N₃O₂S)

  • Molecular formula : C₁₂H₁₆N₃O₂S.
  • Functional similarity : Both contain sulfur and are used in biochemical applications.
  • Key differences :
    • Oxythiamine is a thiamine (vitamin B₁) analog with a sulfur atom in a thiazole ring, whereas C₈H₆ClFO₂S is a synthetic sulfonyl chloride.
    • Oxythiamine acts as a metabolic inhibitor, while C₈H₆ClFO₂S serves as a synthetic building block .

Benzene sulfonyl chloride derivatives

  • Example : Benzene sulfonyl chloride (C₆H₅ClO₂S).
  • Benzene sulfonyl chloride lacks fluorine and the ethene group, making it less specialized for fluorinated drug synthesis .

Data Tables

Table 1: Structural and Physical Properties Comparison

Property C₈H₆ClFO₂S (Target) 2-(4-Fluorophenyl) Isomer C₆H₂N₃O₃Cl
Molecular Weight (g/mol) 220.65 220.65 215.56
Boiling Point (°C) Not reported Not reported Decomposes at >200
Solubility Hydrophobic Hydrophobic Soluble in DMSO
Key Application Organic synthesis Organic synthesis Fluorescent labeling
Reference

Table 2: Reactivity and Functional Groups

Compound Electrophilic Sites Nucleophilic Reactivity Stability
C₈H₆ClFO₂S Sulfonyl chloride High Sensitive to moisture
C₆H₅ClO₂S Sulfonyl chloride Moderate Moderately stable
C₆H₂N₃O₃Cl Nitro group Low Thermally unstable
Reference

Research Findings and Trends

  • Synthetic utility : C₈H₆ClFO₂S is favored in medicinal chemistry for introducing fluorine atoms into drug candidates, leveraging fluorine’s metabolic stability and bioavailability-enhancing properties .
  • Challenges : Its hygroscopic nature requires stringent storage conditions, limiting industrial-scale applications .
  • Emerging analogs : Recent studies highlight derivatives with meta-fluorine substituents, which show improved pharmacokinetic profiles compared to the ortho and para isomers .

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